

# Technical Guide: Spectroscopic Profiling of Sodium 2-chloro-4-fluorobenzoate

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## Compound of Interest

Compound Name: Sodium 2-chloro-4-fluorobenzoate

CAS No.: 855471-43-1

Cat. No.: B3181457

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## Chemical Identity & Structural Logic

Compound: **Sodium 2-chloro-4-fluorobenzoate** CAS (Acid Parent): 2252-51-9 Molecular Formula:

Molecular Weight: 196.54 g/mol (Salt); 174.56 g/mol (Acid)

The spectroscopic signature of this molecule is defined by the interplay between the highly electronegative Fluorine (C4), the heavy Chlorine (C2), and the resonance-active Carboxylate (C1).

- Fluorine Effect: Induces significant splitting in NMR ( and ) due to spin-spin coupling ( -coupling).
- Chlorine Effect: Provides a distinct isotopic fingerprint in Mass Spectrometry (3:1 ratio of

).[1]

- Salt Formation: Deprotonation of the carboxylic acid shifts the IR carbonyl absorption and alters the electron density of the aromatic ring, shielding ortho-protons in NMR.

## Mass Spectrometry (MS): The Identification Engine

Mass spectrometry is the primary method for confirming the molecular weight and the presence of the halogenated motif.

### Experimental Configuration

- Ionization Source: Electrospray Ionization (ESI)
- Mode: Negative Ion Mode ( )
- Rationale: As a sodium salt, the compound exists as a pre-formed anion in solution. Negative mode directly detects the carboxylate anion , avoiding the need for high-energy fragmentation required in EI.

### Data Interpretation

In

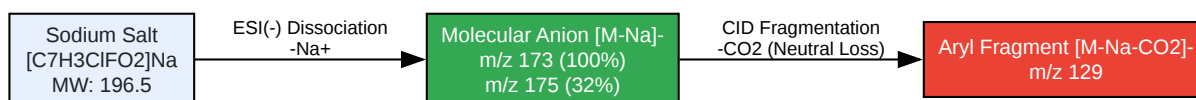
, the sodium cation is stripped, leaving the 2-chloro-4-fluorobenzoate anion (

).

Ion Species	m/z (Monoisotopic)	Relative Abundance	Assignment
	172.98	100%	Base Peak (isotope)
	174.98	~32%	Chlorine Isotope Peak ( )
	128.98	Variable	Decarboxylation fragment (loss of 44 Da)

## Fragmentation Logic (Graphviz Diagram)

The following diagram illustrates the ionization and fragmentation pathway in negative mode ESI.



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Figure 1: ESI(-) Mass Spectrometry workflow showing the dissociation of the sodium salt into the detectable anion and subsequent decarboxylation.<sup>[2][3][4]</sup>

## Infrared Spectroscopy (IR): Functional Group Verification

IR spectroscopy distinguishes the salt form from the free acid precursor. The conversion of to

causes a dramatic shift in the carbonyl region due to resonance delocalization.

## Spectral Assignments[5][6][7]

Vibration Mode	Frequency ( )	Intensity	Structural Origin
	1590 – 1610	Strong	Antisymmetric carboxylate stretch (Salt specific)
	1390 – 1420	Medium	Symmetric carboxylate stretch (Salt specific)
	1200 – 1250	Strong	Aryl-Fluorine stretch
	1050 – 1090	Medium	Aryl-Chlorine stretch
	1480, 1570	Medium	Aromatic ring skeletal vibrations
	3050 – 3100	Weak	Aromatic C-H stretch

Critical Quality Attribute (CQA): The absence of the broad O-H stretching band (

) and the carbonyl peak at

confirms the complete conversion of the starting acid material to the sodium salt.

## Nuclear Magnetic Resonance (NMR): The Structural Fingerprint

NMR provides the most detailed structural confirmation. The presence of Fluorine (

, Spin 1/2) introduces

-coupling, splitting both proton and carbon signals into doublets.

## Solvent Selection[4]

- Primary: Deuterium Oxide ( ) – Ideal for sodium salts; simulates physiological conditions.

- Secondary: DMSO-

– Used if the salt is protonated back to acid or for direct comparison with acid standards.

## NMR Data (400 MHz, )

Note: Shifts are reported for the anion. Protons are numbered relative to the carboxylate (C1).

Position	Shift ( , ppm)	Multiplicity	Coupling Constants ( in Hz)	Assignment
H-6	7.75 – 7.85	dd	,	Ortho to Carboxylate, Meta to F
H-3	7.20 – 7.30	dd	,	Ortho to F, Meta to H-5
H-5	7.05 – 7.15	td (ddd)	,	Ortho to F, Ortho to H-6

Coupling Logic:

- H-3 is "sandwiched" between Cl and F. It shows a large coupling to F (ortho) and a small meta-coupling to H-5.
- H-6 is shielded by the carboxylate but deshielded by the aromatic ring current. It couples primarily to H-5.

## NMR Data (100 MHz, )

Carbon signals appear as doublets due to

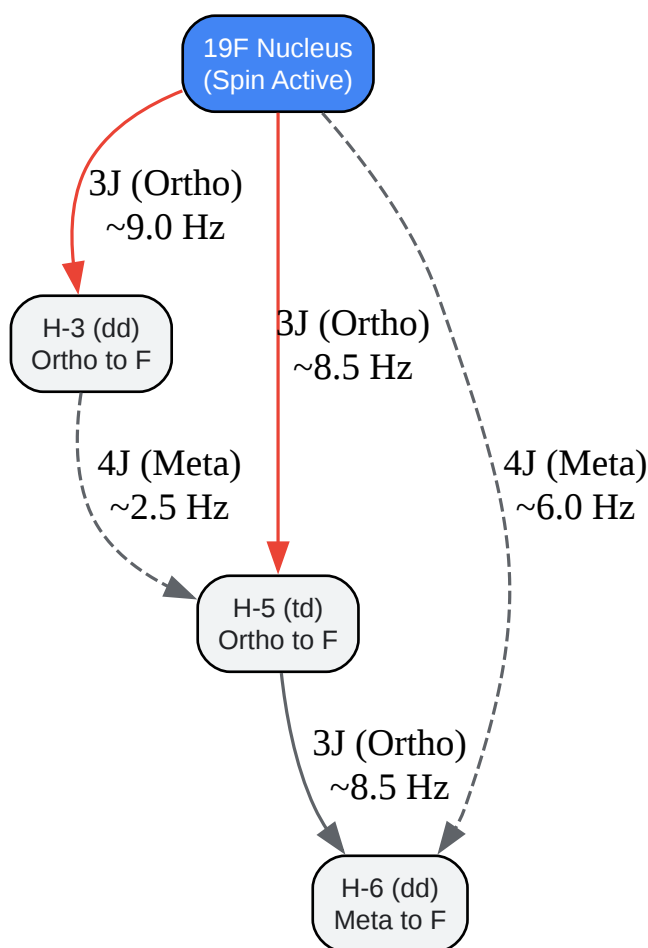
coupling (

).

Carbon	Shift ( , ppm)	Splitting ( )	Assignment
C-4	162.0 – 165.0	Doublet ( )	C-F (Ipso)
C-1	170.0 – 172.0	Singlet (or weak d)	COO- (Carboxylate)
C-2	133.0 – 135.0	Doublet ( )	C-Cl (Meta to F)
C-6	130.0 – 132.0	Doublet ( )	Ortho to COO, Meta to F
C-3	116.0 – 118.0	Doublet ( )	Ortho to F
C-5	113.0 – 115.0	Doublet ( )	Ortho to F

## NMR Coupling Network (Graphviz Diagram)

This diagram visualizes the spin-spin interactions defining the multiplet structures.



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Figure 2:  $^1\text{H}$ - $^{19}\text{F}$  Coupling Network. Red arrows indicate Fluorine-Proton coupling responsible for complex splitting patterns.

## Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these standardized preparation methods.

### Protocol A: NMR Sample Preparation

- Weighing: Accurately weigh 10–15 mg of **Sodium 2-chloro-4-fluorobenzoate**.
- Solvation: Dissolve in 0.6 mL of Deuterium Oxide ( $\text{D}_2\text{O}$ ) (99.9% D).
  - Note: If the sample is the free acid, use DMSO-

instead.

- Reference: Add a trace amount of TSP (3-(trimethylsilyl)propionic-2,2,3,3-d<sub>4</sub> acid sodium salt) as an internal standard ( ppm).
- Acquisition: Acquire 16 scans (1H) or 1024 scans (13C) with a relaxation delay ( ) of 2.0 seconds to ensure quantitative integration of aromatic protons.

## Protocol B: MS (ESI-Negative)

- Stock Solution: Prepare a 1 mg/mL stock in Methanol (HPLC grade).
- Dilution: Dilute to 10 µg/mL using 50:50 Methanol:Water with 0.1% Ammonium Hydroxide (to ensure ionization of the carboxylate).
- Injection: Direct infusion at 5–10 µL/min.
- Parameters: Capillary voltage -2.5 kV; Cone voltage 30 V.

## References

- National Institute of Standards and Technology (NIST). 2-Chloro-4-fluorobenzoic acid Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[5] [\[Link\]](#)
- PubChem. 2-Chloro-4-fluorobenzoic acid (Compound Summary). National Library of Medicine. [\[Link\]](#)

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## Sources

- 1. Identify the compound with the following spectroscopic data: a. According.. [\[askfilo.com\]](#)

- [2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [3. guidechem.com \[guidechem.com\]](#)
- [4. 2-Chloro-4-fluorobenzoic acid synthesis - chemicalbook \[chemicalbook.com\]](#)
- [5. 2-Chloro-4-fluorobenzoic acid \[webbook.nist.gov\]](#)
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